molecular formula C9H11FN2O B1334588 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide CAS No. 885956-55-8

2-(3-Fluoro-4-methoxyphenyl)ethanimidamide

Cat. No.: B1334588
CAS No.: 885956-55-8
M. Wt: 182.19 g/mol
InChI Key: SHROYAJKJCXIFM-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-methoxyphenyl)ethanimidamide is an ethanimidamide derivative characterized by a fluorinated and methoxylated aromatic ring. Its molecular structure combines an electron-withdrawing fluorine atom at the 3-position and an electron-donating methoxy group at the 4-position of the phenyl ring, attached to an ethanimidamide backbone. However, commercial availability of its hydrochloride salt has been discontinued, possibly due to challenges in synthesis, stability, or application-specific limitations .

Properties

IUPAC Name

2-(3-fluoro-4-methoxyphenyl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O/c1-13-8-3-2-6(4-7(8)10)5-9(11)12/h2-4H,5H2,1H3,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHROYAJKJCXIFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301281412
Record name 3-Fluoro-4-methoxybenzeneethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301281412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885956-55-8
Record name 3-Fluoro-4-methoxybenzeneethanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885956-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-methoxybenzeneethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301281412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide typically involves multi-step reactions. One common method includes the reaction of 3-fluoro-4-methoxybenzaldehyde with an appropriate amine under acidic conditions to form the corresponding imine. This imine is then reduced to yield the desired acetamidine derivative. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium or platinum.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-methoxyphenyl)ethanimidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluoro substituent, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Fluoro-4-methoxyphenyl)ethanimidamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups can enhance binding affinity and specificity, while the acetamidine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Ethanimidamide derivatives share a common backbone but differ in substituents on the phenyl ring, influencing their physicochemical properties and reactivity. Below is a comparative analysis of key analogs:

Table 1: Comparison of Ethanimidamide Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
2-(3-Fluoro-4-methoxyphenyl)ethanimidamide -F (3), -OCH₃ (4) C₉H₁₀FN₃O 195.20 Discontinued; potential oxadiazole precursor
2-(4-Chlorophenyl)ethanimidamide (Compound 18) -Cl (4) C₈H₈ClN₃O 197.62 Antiplasmodial activity; 58% synthesis yield
2-(4-Nitrophenyl)ethanimidamide (Compound 24) -NO₂ (4) C₈H₈N₄O₂ 192.17 High synthesis yield (93%)
2-(3-Ethoxy-4-methoxyphenyl)ethanimidamide (Compound 35) -OCH₂CH₃ (3), -OCH₃ (4) C₁₁H₁₅N₃O₂ 221.25 68% synthesis yield; modified solubility
Arteflene (CAS 123318-74-1) Oxadiazole-ethyl linkage C₁₅H₁₃N₃O₂S 299.35 Antimalarial drug; pharmaceutical use
2-(2-Chloro-6-fluorophenyl)ethanimidamide hydrochloride -Cl (2), -F (6) C₈H₈ClF₂N₃ 219.62 Structural isomer; discontinued

Biological Activity

2-(3-Fluoro-4-methoxyphenyl)ethanimidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a fluoro and methoxy substitution on the aromatic ring, which plays a crucial role in its biological activity. The presence of the ethanimidamide moiety enhances its interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The fluoro and methoxy groups enhance binding affinity through hydrogen bonding and electrostatic interactions, potentially modulating enzyme activity and influencing various biochemical pathways.

Antimicrobial Activity

Studies have indicated that this compound exhibits notable antimicrobial properties. It has been tested against various Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness compared to standard antibiotics .

Microorganism MIC (μg/mL) Reference
Staphylococcus aureus2
Escherichia coli16
Pseudomonas aeruginosa32

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent. The structure-activity relationship studies reveal that modifications in the aromatic ring can significantly alter its potency against different cancer types .

Structure-Activity Relationships (SAR)

The biological activity of this compound is closely linked to its structural features. The following table summarizes key findings from SAR studies:

Substituent Effect on Activity Comments
Fluoro groupIncreases lipophilicityEnhances membrane permeability
Methoxy groupImproves binding affinityFacilitates hydrogen bonding
Ethanimidamide moietyEssential for biological activityCritical for enzyme interaction

Case Studies

Several case studies have documented the efficacy of this compound in various biological contexts:

  • Antimicrobial Efficacy Against S. aureus :
    A case study highlighted the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showing an MIC of 2 μg/mL, which is comparable to conventional treatments .
  • Inhibition of Cancer Cell Proliferation :
    Another study focused on the compound's ability to inhibit proliferation in breast cancer cell lines, reporting a significant reduction in cell viability at concentrations as low as 5 μg/mL. This suggests potential for further development as an anticancer therapeutic agent .

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